4-(Butylamino)-3-nitrobenzoic acid chemical properties
4-(Butylamino)-3-nitrobenzoic acid chemical properties
CAS: 120321-65-5 | Molecular Formula: C₁₁H₁₄N₂O₄ | MW: 238.24 g/mol [1][2][3]
Executive Summary
4-(Butylamino)-3-nitrobenzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds involving the ortho-nitroaniline motif.[2][3] While structurally related to the loop diuretic Bumetanide (specifically resembling a regioisomer of its core scaffold), it is distinct from the pharmacopoeial "Bumetanide Impurity A" (3-nitro-4-phenoxy-5-sulfamoylbenzoic acid).[2][3][4]
This guide details the physicochemical properties, synthetic pathways, and analytical methodologies for 4-(Butylamino)-3-nitrobenzoic acid.[2][3] It is designed for medicinal chemists and process development scientists requiring high-purity characterization and robust handling protocols for this building block.[2][3]
Physicochemical Characterization
This compound exhibits the classic properties of ortho-nitroanilines, characterized by a strong yellow chromophore due to intramolecular charge transfer between the amino donor and the nitro acceptor.[2][3][4]
Table 1: Key Chemical Properties
| Property | Specification | Notes |
| Appearance | Yellow crystalline powder | Characteristic of o-nitroaniline derivatives.[2][3][5][6] |
| Melting Point | 199–205°C (Predicted) | Experimental verification required; structural analogs (e.g., 4-methylamino) melt >250°C. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water at neutral pH.[4] |
| pKa (Acid) | ~3.5 – 4.1 (Carboxyl) | The electron-withdrawing nitro group increases acidity relative to benzoic acid.[2][3] |
| pKa (Base) | ~1.0 – 2.0 (Aniline N) | The ortho-nitro group severely reduces the basicity of the amine nitrogen via resonance and induction.[2][3][4] |
| LogP | ~2.3 | Moderate lipophilicity.[2][3] |
Stability Profile
-
Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >150°C without inert atmosphere due to potential decarboxylation or nitro-group decomposition.[2][3]
-
Light Sensitivity: Mildly photosensitive; store in amber vials to prevent photo-oxidation of the amine.[2][3]
-
Reactivity: The carboxylic acid is available for coupling (amide formation), while the secondary amine is deactivated but can still participate in alkylation under forcing conditions.[4]
Synthetic Pathway & Mechanism[2][4]
The synthesis of 4-(Butylamino)-3-nitrobenzoic acid relies on a classic Nucleophilic Aromatic Substitution (S_NAr) .[2][3] The starting material, 4-chloro-3-nitrobenzoic acid, possesses a chloride leaving group activated by the ortho-nitro group, making it highly susceptible to nucleophilic attack by n-butylamine.[2][3]
Reaction Mechanism (S_NAr)
-
Activation: The nitro group at position 3 withdraws electron density from the ring, specifically making C4 electrophilic.[4]
-
Addition: The lone pair of n-butylamine attacks C4, breaking ring aromaticity and forming a Meisenheimer complex (anionic intermediate).[2][3]
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.[3][4]
-
Proton Transfer: Excess amine or added base (e.g., K₂CO₃) neutralizes the generated HCl.[4]
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), n-Butylamine (2.5 eq), Ethanol (Solvent).[2][3]
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (10 volumes).
-
Add n-Butylamine dropwise at room temperature (Exothermic reaction).
-
Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC or HPLC.[2][3]
-
Workup: Concentrate solvent in vacuo. Resuspend residue in water.[2][3][6]
-
Acidification: Adjust pH to ~3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][3]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[2][3]
-
Visualization: Synthesis Workflow
Caption: The S_NAr mechanism driven by the electron-withdrawing ortho-nitro group.[2][3]
Analytical Methodologies
Accurate quantification requires separating the product from the starting material (4-chloro-3-nitrobenzoic acid) and potential bis-alkylated byproducts.[2][3]
HPLC Method (Reverse Phase)
This method utilizes an acidic mobile phase to keep the carboxylic acid protonated, ensuring sharp peak shapes and consistent retention times.[4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[4]
-
Gradient:
-
Detection:
NMR Characterization Criteria
To validate the structure, look for these specific signals in ¹H NMR (DMSO-d₆):
-
Amine Proton (NH): Broad singlet/triplet around 8.0–8.5 ppm (deshielded by nitro group and H-bonding).[2][3]
-
Aromatic Protons:
-
Butyl Chain: Multiplets at 0.9 ppm (CH₃), 1.4 ppm, 1.6 ppm, and 3.3 ppm (N-CH₂).
Visualization: Analytical Logic
Caption: Dual-wavelength detection strategy to ensure specificity for the nitro-amine product.
Safety & Handling (MSDS Summary)
As a nitro-aromatic compound, 4-(Butylamino)-3-nitrobenzoic acid requires careful handling.[2][3]
-
Health Hazards:
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.[4]
-
Spill Cleanup: Absorb with inert material (sand/vermiculite).[4] Do not use combustible materials (sawdust) as nitro compounds can be oxidizing agents under extreme conditions.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid (Analog Reference).[2] Retrieved from [Link][4]
-
European Pharmacopoeia (Ph.[2][3] Eur.). Bumetanide Monograph: Impurity Analysis Standards.[2][3][4] (Note: Distinguishes this compound from Impurity A). Retrieved from [Link][4]
-
Babu, S. N., et al. (2009). 4-tert-Butylamino-3-nitrobenzoic acid.[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1233.[4] (Structural analog reference). Retrieved from [Link]
Sources
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- 5. biosynth.com [biosynth.com]
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- 7. Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 9. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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